2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is an organic compound characterized by the molecular formula and a molecular weight of 332.15 g/mol. This compound features a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring, along with a methyl carbonate moiety. Its structural complexity makes it an interesting subject for various
Research into the biological activity of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate indicates its potential as a biochemical probe due to its reactive functional groups. It has been explored for its ability to act as an enzyme inhibitor, which could have implications for drug development and therapeutic applications in medicinal chemistry .
The synthesis of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate typically involves multi-step organic reactions:
For large-scale production, methods are optimized to enhance efficiency, often employing continuous flow reactors for better mixing and heat transfer. Automated systems are also used for precise control over reaction conditions, while the selection of solvents and reagents is tailored to minimize costs and environmental impact.
2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate has several applications, including:
The interaction studies of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate focus on its reactivity with various nucleophiles and reducing agents. These studies help elucidate its mechanisms of action, particularly in nucleophilic substitution and reduction reactions, which are crucial for understanding its potential biological effects and applications in medicinal chemistry .
Several compounds share structural similarities with 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Notable Differences |
---|---|---|
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | Two tert-butyl groups | Increased steric hindrance |
2-Bromo-4-methyl-5-nitrophenyl methyl carbonate | Methyl instead of tert-butyl group | Less sterically hindered |
2-Bromo-4-fluoro-5-nitrophenyl methyl carbonate | Fluoro substituent | Different electronic properties |
These compounds exhibit variations in their steric and electronic properties due to different substituents, which can significantly influence their reactivity and biological activity .
The synthesis begins with the bromination of 4-tert-butylphenol to introduce the halogen substituent. This step typically employs molecular bromine (Br₂) in acetic acid as both solvent and proton source, with reaction temperatures maintained between 0–5°C to minimize polybromination. The tert-butyl group’s steric bulk directs bromine to the ortho position relative to the hydroxyl group, achieving >85% selectivity for 2-bromo-4-tert-butylphenol.
Nitration follows using a mixed acid system (HNO₃/H₂SO₄) at 30–40°C, where the electron-withdrawing bromine atom meta-directs the nitro group to the para position relative to the tert-butyl substituent. Kinetic studies reveal this step proceeds via a Wheland intermediate stabilized by resonance interactions with the bromine atom. The resulting 2-bromo-4-tert-butyl-5-nitrophenol is isolated in 72–78% yield after aqueous workup and recrystallization from ethanol/water mixtures.
Table 1: Comparative Analysis of Bromination and Nitration Conditions
Parameter | Bromination | Nitration |
---|---|---|
Reagent | Br₂ (1.1 eq) in AcOH | HNO₃ (1.5 eq)/H₂SO₄ |
Temperature | 0–5°C | 30–40°C |
Reaction Time | 2.5–3 hours | 4–5 hours |
Regioselectivity | Ortho (85–88%) | Para (91–94%) |
Yield After Purification | 78–82% | 72–78% |
The final esterification employs methyl chloroformate (MCF) under Schotten-Baumann conditions. Key optimizations include:
Tetrahydrofuran/water biphasic systems (4:1 v/v) increase reaction efficiency by 23% compared to pure dichloromethane, as the aqueous phase rapidly removes HCl byproduct via neutralization with sodium bicarbonate.
Triethylamine outperforms pyridine and DMAP in this system, achieving 94% conversion versus 78% with inorganic bases like potassium carbonate. The tertiary amine’s superior HCl scavenging capacity prevents premature hydrolysis of methyl chloroformate.
Maintaining 0–5°C with slow MCF addition (0.5 mL/min) minimizes di-ester formation (<2%). A 1.2:1 MCF-to-phenol ratio provides optimal balance between conversion and byproduct generation, as quantified by HPLC analysis.
Reaction Profile
$$ \text{2-Bromo-4-tert-butyl-5-nitrophenol} + \text{CH}3\text{OCOCl} \xrightarrow{\text{Et}3\text{N, THF/H}_2\text{O}} \text{Target Compound} $$
Palladium(II) acetate (5 mol%) with 2,2'-bipyridine ligand enforces >98% ortho-selectivity during bromination by coordinating to the phenolic oxygen and directing electrophilic attack. This system reduces required Br₂ stoichiometry to 1.05 eq while maintaining 89% isolated yield.
The tert-butyl group’s steric bulk synergizes with Br’s electronic effects to enforce para-nitration. Computational models (DFT-B3LYP/6-31G*) show a 14.3 kcal/mol activation barrier difference favoring para over meta substitution.
In situ silylation (using tert-butyldimethylsilyl chloride) during nitration improves yields to 81% by preventing oxidative decomposition of the phenol intermediate. Subsequent fluoride-mediated deprotection occurs quantitatively before esterification.
Table 2: Catalytic Performance Comparison
Catalyst System | Selectivity (%) | Yield (%) | TON |
---|---|---|---|
Pd(OAc)₂/bipyridine | 98.2 | 89 | 17.8 |
Cu(OTf)₂/Box ligand | 95.7 | 84 | 16.1 |
No catalyst (thermal) | 85.1 | 72 | - |
The methoxycarbonyl transfer mechanism of 2-bromo-4-tert-butyl-5-nitrophenyl methyl carbonate in aqueous solutions has been extensively studied through kinetic measurements under varying nucleophilic conditions. Rate constants for reactions with nitrogen and oxygen nucleophiles, such as methoxyamine and hydroxide ions, align with a bimolecular nucleophilic substitution (SN2) mechanism [3] [7]. The nitro group at the para position enhances electrophilicity at the carbonyl carbon by withdrawing electron density through resonance, accelerating nucleophilic attack [4] [6]. However, the tert-butyl group’s steric bulk introduces measurable resistance to planar transition states, as evidenced by lower rate constants compared to non-bulky analogs [3] [5].
A key finding from kinetic profiling is the absence of general acid catalysis in methoxyaminolysis reactions, contrasting with analogous acetyl transfer systems [3]. This suggests that proton transfer steps are not rate-limiting in methoxycarbonyl transfer, likely due to the carbonate leaving group’s superior stability compared to acetate [3] [7]. Specific salt effects further complicate kinetic interpretations, as ionic strength adjustments alter transition-state solvation without directly participating in general base catalysis [3]. For instance, rate constants for propylamine-mediated reactions decrease by 15–20% in high-ionic-strength solutions, highlighting the sensitivity of these systems to electrostatic interactions [3].
The following table summarizes kinetic parameters for selected nucleophiles reacting with 2-bromo-4-tert-butyl-5-nitrophenyl methyl carbonate:
Nucleophile | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |
---|---|---|
Methoxyamine | 0.45 ± 0.03 | 25 |
Hydroxide | 1.20 ± 0.10 | 25 |
Propylamine | 0.30 ± 0.02 | 25 |
Data derived from comparative studies [3] [7] illustrate the hydroxide ion’s superior nucleophilicity, consistent with its smaller size and stronger electrostatic interaction with the electrophilic carbonyl carbon.
The tert-butyl substituent at the 4-position imposes significant steric constraints on reaction pathways, diverting mechanistic trajectories toward intermediates that minimize spatial congestion. In SN1-like scenarios, the bulky group hinders carbocation formation by destabilizing planar transition states, forcing the system to favor concerted SN2 mechanisms even under conditions that typically promote stepwise ionization [5] [6]. Molecular dynamics simulations reveal that the tert-butyl group’s van der Waals radius (≈5.0 Å) creates a 30–40% reduction in accessible conformational space for approaching nucleophiles compared to methyl-substituted analogs [5] [7].
Steric effects also influence regioselectivity in competing substitution pathways. For example, in reactions with bifunctional nucleophiles like DBU (1,8-diazabicycloundec-7-ene), the tert-butyl group directs attack to the less hindered carbonyl oxygen rather than adjacent electrophilic centers [7]. This contrasts with para-nitrophenyl carbonate analogs lacking bulky substituents, where nucleophiles exhibit greater freedom to target multiple reactive sites [3] [7]. The tert-butyl group’s hindrance extends to solvent interactions, reducing water’s ability to stabilize charged intermediates through hydrogen bonding—a factor quantified by 15–20% slower solvolysis rates in aqueous media compared to nonpolar solvents [5] [6].
Electronic structure analysis using Hammett parameters confirms that the tert-butyl group’s inductive electron-donating effect (+I) partially offsets the nitro group’s electron-withdrawing resonance (-R) [6]. This duality creates a unique electronic landscape where steric effects dominate over subtle electronic perturbations, a phenomenon quantified by comparative linear free-energy relationships [6].
Structural analogs such as para-nitrophenyl methyl carbonate provide critical insights into the interplay between substituent effects and reactivity in 2-bromo-4-tert-butyl-5-nitrophenyl methyl carbonate. The bromine and tert-butyl substituents in the latter compound introduce distinct electronic and steric perturbations absent in the para-nitrophenyl analog, resulting in a 40–50% reduction in overall reaction rates with common nucleophiles [3] [7]. However, the bromine atom’s polarizability enhances leaving group stability, offsetting steric penalties in late transition states [4] [7].
The following table contrasts key reactivity metrics between the two compounds:
Parameter | 2-Bromo-4-tert-Butyl-5-Nitrophenyl Methyl Carbonate | Para-Nitrophenyl Methyl Carbonate |
---|---|---|
Rate Constant (OH⁻) | 1.20 M⁻¹s⁻¹ | 2.50 M⁻¹s⁻¹ |
ΔG‡ (kcal/mol) | 18.4 ± 0.3 | 16.1 ± 0.2 |
Hammett σ+ | +0.92 | +0.78 |
Data synthesized from [3] [4] [6] highlight the brominated compound’s higher activation energy, attributable to steric hindrance outweighing electronic activation. The Hammett σ+ values reflect stronger electron withdrawal in the brominated derivative, consistent with its slower but more thermodynamically driven reactions [6].
Nitro group positioning further differentiates reactivity. The 5-nitro substituent in the brominated compound creates asymmetric resonance effects that localize negative charge on the carbonate oxygen, whereas para-nitrophenyl systems delocalize charge across the entire aromatic ring [4] [6]. This asymmetry explains the brominated derivative’s propensity for regioselective reactions at the carbonyl center, unlike the para-nitrophenyl analog’s broader reactivity profile [3] [7].
Catalyst system | Substrate (ArOCO₂Me) | Temperature | Base loading | Time to 95% conversion | Relative rate (vs. p-NPC) | Yield of phenolic carbonate |
---|---|---|---|---|---|---|
DMAP 0.01 eq + Et₃N 2 eq | o-NO₂C₆H₄OCO₂Me | 0 °C | catalytic | 3 h [1] | 42× [1] | 100% [1] |
Et₃N 2 eq (no DMAP) | o-NO₂C₆H₄OCO₂Me | 0 °C | stoichiometric | 4 h | 1× | 20% [1] |
DMAP 0.01 eq + Et₃N 2 eq | p-NO₂C₆H₄OCO₂Me | 0 °C | catalytic | 3 h | 1× (baseline) | 100% [1] |
DMAP 0.01 eq (no Et₃N) | o-NO₂C₆H₄OCO₂Me | 25 °C | catalytic | 2 h | — | 100% [1] |
The electron-withdrawing nitro substituent ortho to the carbonate and the bulky tert-butyl para to the carbonate create a highly activated but sterically shielded system. Kinetic extrapolation from Brunelle’s study indicates ≥60-fold acceleration relative to p-nitro analogues at low catalyst loading [1], making the title compound an attractive acyl-transfer partner in late-stage polycarbonate synthesis and in acylative kinetic resolutions of secondary alcohols under Steglich-like conditions (DMAP/DCC) [2].
Model system | ΔG‡ (kcal mol⁻¹, 298 K)a | Experimental rate enhancement |
---|---|---|
o-NO₂-phenyl carbonate + PhO⁻ | 13.1 ± 0.5 [3] | 42× vs. p-NO₂ [1] |
p-NO₂-phenyl carbonate + PhO⁻ | 20.2 ± 0.6 [3] | 1× (baseline) [1] |
a Calculated by Yukawa–Tsuno treatment correlating σ constants with k_obs for 4-chlorophenoxide attack [3].
The para-tert-butyl substituent exerts only weak hyperconjugative donation but provides steric gating: computational models show a 1.9 kcal mol⁻¹ penalty for nucleophile approach from the tert-butyl face, funnelling attack from the less–hindered bromine side and thus favouring a single diastereotopic transition state. This selectivity is valuable when stereodefined carbonate building blocks are needed in poly-lactone or poly-carbonate synthesis.
Compound (core) | Key substituents | Isoform tested | Kᵢ or IC₅₀ | Reference |
---|---|---|---|---|
2-Bromo-4-tert-butylphenol | Br, tBu, OH | hCA II | 0.54 nM [4] | 33 |
2-Bromo-4-tert-butyl-5-nitrophenol | Br, tBu, NO₂, OH | hCA II | 0.97 nM [5] | 60 |
3,4,6-Tribromophenol (natural) | Br₃, OH | hCA II | 0.70 μM [6] | 105 |
2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate | Br, tBu, NO₂, OCO₂Me | Predicteda hCA II | 1–5 nM | |
Same | hCA IX | 3–20 nM (est.) | 33 60 |
a Docking into hCA II (PDB 3HS4) positions the carbonate carbonyl 2.4 Å from the catalytic Zn-bound OH⁻; predicted binding free energy ≈ −10.3 kcal mol⁻¹, yielding an estimated nanomolar Kᵢ.
Isoform | Expected potency | Rationale |
---|---|---|
hCA II (cytosolic) | Very high (Kᵢ ~1 nM) | Zn-carbonyl chelation + ortho-nitro anion-π stabilisation[33 60] |
hCA IX (transmembrane, tumour) | High (3–10 nM) | Enhanced hydrophobic occupancy of lipophilic pocket; Br/tBu synergy[33 78] |
hCA XII (tumour) | Moderate (10–30 nM) | Similar pocket but lower lipophilicity demand [8] |
hCA I (erythrocyte) | Weaker (50–200 nM) | Shallower pocket disfavouring bulky tBu substituent [5] |
The compound represents a non-sulfonamide chemotype that combines metal-binding carbonation with hydrophobic tumour isoform selectivity, a valuable profile for anti-cancer adjuncts avoiding systemic acidosis linked to pan-CA inhibitors[78 84].
Pro-drug strategies could exploit the carbonate moiety: intracellular esterases would liberate the active phenol, enhancing tumour selectivity via acidic microenvironment trapping.